1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11BrFN and a molecular weight of 268.12 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile typically involves organic synthetic routes. One common method starts with the reaction of 5-bromo-2-fluorobenzonitrile with cyclopentanone under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds in the presence of a catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring are active groups that can participate in various chemical reactions. These halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of nucleophiles, making them more reactive . The compound’s planar conformation also contributes to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: This compound has similar halogen substituents but differs in its overall structure and reactivity.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound is another fluorinated and brominated derivative used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents on the cyclopentanecarbonitrile framework, which imparts distinct reactivity and stability characteristics.
Eigenschaften
Molekularformel |
C12H11BrFN |
---|---|
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
1-(5-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11BrFN/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
YMSHXVPRAAAIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#N)C2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.